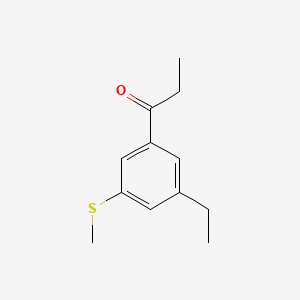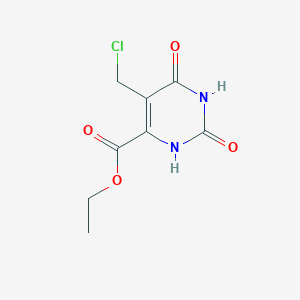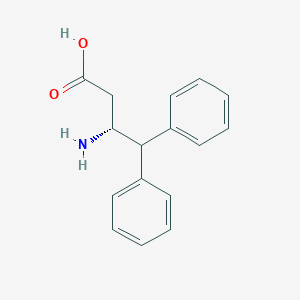
(R)-3-Amino-4,4-diphenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-4,4-diphenylbutyric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is also bonded to two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4,4-diphenylbutyric acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from bromobenzene and magnesium in dry ether. This reagent is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is subsequently hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production of ®-3-amino-4,4-diphenylbutyric acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-amino-4,4-diphenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-3-amino-4,4-diphenylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-3-amino-4,4-diphenylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, alteration of protein conformation, and interference with signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the additional phenyl group.
Diphenylalanine: A dipeptide composed of two phenylalanine molecules.
Benzylamine: A simpler compound with a benzyl group attached to an amino group
Uniqueness
®-3-amino-4,4-diphenylbutyric acid is unique due to the presence of two phenyl groups, which confer distinct steric and electronic properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(3R)-3-amino-4,4-diphenylbutanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19)/t14-/m1/s1 |
Clé InChI |
BMWWMUHNEWGJJH-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





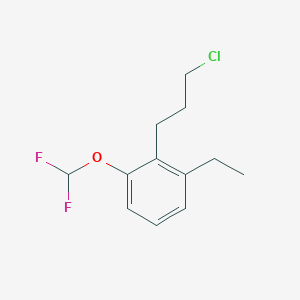

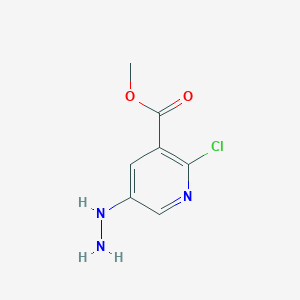
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
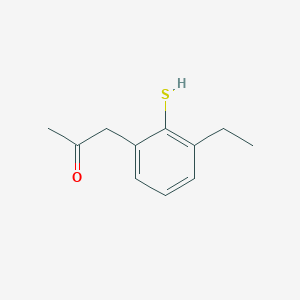
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

